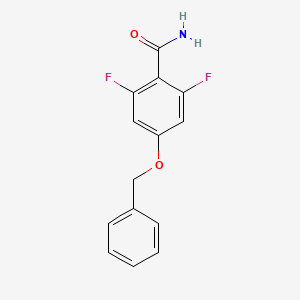

4-(Benzyloxy)-2,6-difluorobenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H11F2NO2 |

|---|---|

Molecular Weight |

263.24 g/mol |

IUPAC Name |

2,6-difluoro-4-phenylmethoxybenzamide |

InChI |

InChI=1S/C14H11F2NO2/c15-11-6-10(7-12(16)13(11)14(17)18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,17,18) |

InChI Key |

OTYVWKKJUDYWRO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C(=C2)F)C(=O)N)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 Benzyloxy 2,6 Difluorobenzamide and Analogues

Established Synthetic Routes for the 2,6-Difluorobenzamide (B103285) Scaffold

The formation of the 2,6-difluorobenzamide core is a critical step in the synthesis of the title compound and its analogues. This typically involves the strategic introduction of functional groups onto a fluorinated aromatic ring.

Alkylation and Benzylation Approaches in Phenol (B47542) Derivatization

The introduction of the benzyloxy group is a key transformation, often achieved through the alkylation of a phenolic precursor. In a general sense, the ether linkage is formed by reacting a phenol with an alkyl halide, in this case, a benzyl (B1604629) halide, in the presence of a base. For instance, the synthesis of 4-(benzyloxy)phenyl derivatives can be accomplished by esterifying 4-benzyloxyphenol with a substituted benzoic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) as catalysts in a suitable solvent like dichloromethane. nih.gov This approach highlights a common strategy for forming the ether bond integral to the target molecule's structure.

Similarly, the alkylation of hydroxybenzamides is a known method. For example, 3-hydroxybenzamide (B181210) and 3-hydroxy-2,6-difluorobenzamide can be alkylated with 1-bromohexane (B126081) to produce their respective hexyloxy analogues. mdpi.com This principle of O-alkylation is directly applicable to the synthesis of 4-(benzyloxy)-2,6-difluorobenzamide from a 4-hydroxy-2,6-difluorobenzamide precursor.

Carboxylation and Amidation Reactions for Core Structure Formation

The formation of the benzamide (B126) functional group is another pivotal step. There are two primary methods for creating the 2,6-difluorobenzamide structure: the ammonolysis of a 2,6-difluorobenzoic acid derivative or the hydrolysis of a 2,6-difluorobenzonitrile (B137791). google.com

The hydrolysis of 2,6-difluorobenzonitrile can be catalyzed by acids (like 90% sulfuric acid) or by a strong base (like sodium hydroxide) in the presence of hydrogen peroxide. google.comgoogle.com An alternative, more environmentally friendly method involves the non-catalytic hydrolysis of 2,6-difluorobenzonitrile in a near-critical water medium, which avoids the use of harsh acids or bases and the subsequent production of waste salts. google.com This process typically involves heating deionized water and 2,6-difluorobenzonitrile in an autoclave to temperatures between 200-350°C. google.com Enzymatic hydrolysis using nitrile hydratase from microorganisms like Rhodococcus sp. or recombinant Escherichia coli also presents a green alternative for converting 2,6-difluorobenzonitrile to 2,6-difluorobenzamide with high efficiency. epo.orgnih.gov

Direct carboxamidation of arenes offers another route. For example, cyanoguanidine can be used as a reagent for the direct Friedel-Crafts carboxamidation of arenes in the presence of a Brønsted superacid like triflic acid. nih.gov

Synthesis of Key Precursors and Intermediates

The synthesis of the final compound relies on the availability of key precursors. A crucial intermediate is 2,6-difluoro-4-hydroxybenzonitrile. One synthetic route to this precursor starts from 3,5-difluoroaniline, which undergoes bromination, diazotization hydrolysis, and then cyanidation. researchgate.net Another method involves the reaction of a finely powdered compound with aluminum chloride and sodium chloride, heated to 180°C. prepchem.com

Another important precursor is 4-hydroxy-2,6-difluorobenzamide. The synthesis of related structures, such as 2,6-difluoro-3-hydroxybenzamide, is often a necessary step in the synthesis of more complex molecules. researchgate.net The general strategies for synthesizing these precursors often involve multi-step processes that introduce the required functional groups onto the benzene (B151609) ring in a controlled manner.

Stereoselective Synthesis Strategies for Chiral Analogues

The development of chiral analogues of 4-(benzyloxy)-2,6-difluorobenzamide is of significant interest due to the potential for stereospecific interactions with biological targets. Chiral amides are prevalent in many natural products and pharmaceuticals. researchgate.net

Several strategies exist for the enantioselective synthesis of chiral amides. One approach involves the use of chiral chelating lithium amides, which can be synthesized in optically pure forms from starting materials like (R)-phenylglycine. jst.go.jp These chiral bases can be used for asymmetric deprotonation reactions.

Another method is the enantioselective carbene insertion into the N-H bond of primary amides, co-catalyzed by an achiral rhodium complex and a chiral squaramide. researchgate.net This method is notable for its mild conditions and rapid reaction rates. Furthermore, copper-catalyzed reductive relay hydroaminocarbonylation has been developed for the synthesis of optically active γ-chiral amides from allylic benzoates. nih.gov

For atropisomeric benzamides, which exhibit axial chirality, enantioselective synthesis can be achieved through peptide-catalyzed electrophilic aromatic substitution reactions, such as bromination. nih.gov

Optimization of Reaction Conditions and Synthetic Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of 4-(benzyloxy)-2,6-difluorobenzamide and its analogues. Key parameters that are often adjusted include temperature, solvent, catalyst, and reaction time.

For instance, in the phenolysis of benzamide to produce phenyl benzoate, the amount of catalyst (e.g., CeO2), temperature, and choice of solvent significantly impact the yield. researchgate.net Similarly, in the hydrolysis of 2,6-difluorobenzonitrile to 2,6-difluorobenzamide, controlling the reaction time is critical to prevent further hydrolysis to 2,6-difluorobenzoic acid. google.com

In the industrial production of 2,6-difluorobenzamide via hydrolysis of 2,6-difluorobenzonitrile with hydrogen peroxide and a base catalyst, the temperature is typically maintained between 20-50°C, and the pH is controlled to be between 8 and 10. google.com

The table below illustrates the optimization of conditions for a generic benzamide synthesis.

| Parameter | Condition A | Condition B | Condition C | Result |

| Catalyst | 5 mol% | 10 mol% | 15 mol% | Higher yield with 10 mol% |

| Temperature | Room Temp | 50 °C | 80 °C | Optimal conversion at 80 °C |

| Solvent | Toluene | Dichloromethane | Tetrahydrofuran | Best results in THF |

| Time | 2 hours | 6 hours | 12 hours | Reaction complete after 6 hours |

Advanced Derivatization Strategies for Structural Diversification

To explore the structure-activity relationships of 4-(benzyloxy)-2,6-difluorobenzamide analogues, various derivatization strategies can be employed. These strategies aim to introduce a wide range of functional groups at different positions of the molecule.

One common approach is the functionalization of the 2,6-difluorobenzamide scaffold. This can involve linking it to various heterocyclic rings, which has been shown to be a successful strategy in developing antibacterial agents. nih.gov For example, 2,6-difluorobenzamide derivatives bearing oxazole, isoxazole, or oxadiazole rings have been synthesized and evaluated as FtsZ inhibitors. nih.gov

Another strategy involves the regioselective difunctionalization of 2,6-difluorophenols. This can be achieved through a sequence of researchgate.netresearchgate.net sigmatropic dearomatization, Michael addition of a nucleophile, and rearomatization through HF elimination. kyoto-u.ac.jp This allows for the introduction of two different functional groups onto the phenol ring.

Furthermore, electrophilic activation of the amide bond itself can lead to diversification. Using reagents like 2,2,2-trifluoroethyl(mesityl)iodonium triflate, amides can be converted into esters or other functional groups under mild conditions. acs.orgacs.org

Introduction of Heterocyclic Moieties

The incorporation of heterocyclic moieties is a widely utilized strategy in drug discovery to modulate physicochemical properties and biological activity. In the context of 4-(benzyloxy)-2,6-difluorobenzamide analogues, the introduction of heterocycles can influence conformation, polarity, and molecular interactions.

One prominent example involves the synthesis of 1,4-benzodioxane (B1196944) derivatives. scirp.orgresearchgate.net The 1,4-benzodioxane ring system is a key structural feature in various biologically active natural products and synthetic compounds. tsijournals.com A common synthetic route to these analogues starts from gallic acid, which is converted through a multi-step sequence to a 6-substituted-1,4-benzodioxane. scirp.orgresearchgate.net This scaffold can then be further elaborated. For instance, the synthesis of 2-ethoxy-4,6-difluoropyrimidine (B62712) has been achieved from urea, which undergoes cyclization to form 2-ethoxy-4,6-dihydroxypyrimidine, followed by chlorination and fluorination. google.com

Linker Functionalization and Homologation

Research into benzodioxane-benzamides as FtsZ inhibitors has highlighted the importance of linker functionalization. mdpi.com In these studies, modifications to the linker between the 1,4-benzodioxane and the 2,6-difluorobenzamide moieties were explored to develop broad-spectrum antimicrobials. nih.gov The synthetic approach often involves the condensation of a functionalized penten-1-ol with 2,6-difluoro-3-hydroxy-benzamide, followed by epoxidation and subsequent reaction to form the 1,4-benzodioxane ring. nih.gov This strategy allows for the introduction of variability in the linker region.

A study on water adsorption in metal-organic frameworks also provides insights into linker functionalization, where various functional groups were computationally evaluated for their interaction with water when attached to a benzene ring, a foundational component of the benzyloxy group. mdpi.com

Substitution Pattern Exploration on Aromatic Rings (e.g., Benzodioxane, Benzyloxy)

The exploration of different substitution patterns on the aromatic rings of 4-(benzyloxy)-2,6-difluorobenzamide and its analogues is a cornerstone of structure-activity relationship (SAR) studies. Altering the electronic and steric properties of these rings can significantly influence biological activity.

In the synthesis of 1,4-benzodioxane-6-carboxylic acid amide analogues, researchers have focused on the potential to functionalize position-8 of the benzodioxane scaffold for wider SAR studies. scirp.orgresearchgate.net This is often achieved by starting with a substituted gallic acid derivative, allowing for the introduction of various groups at this position. The synthesis involves a six-step reaction sequence, providing a versatile platform for creating a library of analogues with diverse substitutions on the benzodioxane ring. scirp.orgresearchgate.net

Similarly, studies on benzyloxy benzamide derivatives as neuroprotective agents have involved detailed SAR studies, leading to the discovery of novel derivatives with improved activities. nih.gov The synthesis of 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides as potential Src inhibitors also demonstrates the importance of exploring substitution patterns on the benzyloxy group to optimize biological interactions. nih.gov

Scaffold Hopping and Bioisosteric Replacement Approaches

Scaffold hopping and bioisosteric replacement are advanced medicinal chemistry strategies aimed at discovering novel chemical classes with similar biological activity to a known lead compound. nih.govnih.govresearchgate.net These approaches can lead to compounds with improved properties, such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property.

Bioisosteric replacement involves substituting one functional group or moiety with another that possesses similar physical or chemical properties, leading to a similar biological response. nih.gov For instance, the 2,6-difluorobenzamide motif itself is considered important for the allosteric inhibition of the FtsZ protein. researchgate.net

Scaffold hopping is a more drastic approach where the core structure of a molecule is replaced with a different scaffold, while maintaining the essential three-dimensional arrangement of key functional groups. nih.govresearchgate.net This can be used to move into new chemical space and identify novel chemotypes. nih.gov While specific examples directly applying these techniques to 4-(benzyloxy)-2,6-difluorobenzamide are not extensively detailed in the provided search results, the general principles are highly relevant for the future development of analogues. For example, the 1,4-benzodioxane moiety could potentially be replaced with other heterocyclic systems through scaffold hopping to explore new structural classes. tsijournals.com

The following table summarizes the key synthetic strategies and the types of analogues generated:

| Synthetic Strategy | Focus Area | Example Analogues | Key Findings | References |

| Introduction of Heterocyclic Moieties | Incorporation of diverse ring systems | 1,4-Benzodioxane derivatives | Provides access to established pharmacophores. | scirp.orgresearchgate.nettsijournals.com |

| Linker Functionalization and Homologation | Modification of the connecting chain | Functionalized benzodioxane-benzamides | Modulates the spatial arrangement of key groups, impacting activity. | mdpi.comnih.gov |

| Substitution Pattern Exploration | Variation of substituents on aromatic rings | 8-substituted-1,4-benzodioxanes, substituted benzyloxy derivatives | Fine-tunes electronic and steric properties to optimize biological interactions. | scirp.orgresearchgate.netnih.govnih.gov |

| Scaffold Hopping and Bioisosteric Replacement | Fundamental changes to the molecular core | (Hypothetical) Replacement of benzodioxane with other heterocycles | Aims to discover novel chemical series with improved properties. | nih.govnih.govresearchgate.netresearchgate.net |

Structure Activity Relationship Sar Investigations of 4 Benzyloxy 2,6 Difluorobenzamide Derivatives

Impact of Substituent Modifications on In Vitro Antimicrobial Potency

The antimicrobial potency of 4-(benzyloxy)-2,6-difluorobenzamide derivatives is highly dependent on the nature and position of various substituents. SAR studies have systematically explored modifications to the core structure to optimize antibacterial activity.

Influence of Fluoro Substitutions on the Benzamide (B126) Core Conformation and Activity

The two fluorine atoms at the 2- and 6-positions of the benzamide core are critical for potent antimicrobial activity. nih.govmdpi.com These substitutions are not merely for electronic modulation but play a crucial role in defining the three-dimensional shape of the molecule. Conformational analysis of 2,6-difluorobenzamide (B103285) derivatives reveals that the fluorine atoms induce a non-planar conformation between the aromatic ring and the amide group. nih.govmdpi.com This pre-disposition to a non-planar state is energetically favorable for binding to the allosteric site of the FtsZ protein. nih.gov In contrast, non-fluorinated benzamides prefer a planar conformation, which requires a higher energy input to adopt the active, non-planar bound conformation. nih.gov This conformational control exerted by the fluoro groups is a key factor in the enhanced potency of this class of FtsZ inhibitors. nih.govmdpi.com

The 2,6-difluorobenzamide motif is considered a conformationally restrained scaffold that optimizes hydrophobic interactions within the FtsZ binding pocket. nih.gov Specifically, the 2-fluoro group can form favorable interactions with residues such as Val203 and Val297, while the 6-fluoro group interacts with residues like Asn263 in S. aureus FtsZ. mdpi.com

Role of the Benzyloxy Chain in Ligand-Target Recognition

The length and branching of the alkyl chain in this position have been shown to modulate activity. For instance, in a series of 3-alkoxy-2,6-difluorobenzamides, an isopentyloxy substituent demonstrated notable activity. nih.gov This suggests that the size and shape of the benzyloxy group are important for optimal van der Waals contacts within the binding site. The phenyl ring of the benzyloxy group can engage in additional hydrophobic and potentially π-stacking interactions with residues in the target protein, further anchoring the inhibitor.

Effects of Hydrophobic and Hydrophilic Substituents on Peripheral Moieties

The introduction of various hydrophobic and hydrophilic groups to the peripheral moieties of the 2,6-difluorobenzamide scaffold has been explored to enhance potency and broaden the spectrum of activity. In a series of related 3-substituted derivatives, the introduction of non-heterocyclic hydrophobic groups at the 3-oxygen position led to compounds with potent activity against MRSA. nih.gov

The table below presents the Minimum Inhibitory Concentrations (MICs) of a series of 3-alkoxy-2,6-difluorobenzamide derivatives against Staphylococcus aureus, illustrating the impact of varying the hydrophobic side chain.

| Compound ID | R Group (at 3-position) | MIC (µg/mL) against S. aureus ATCC 25923 | MIC (µg/mL) against S. aureus ATCC 43300 (MRSA) |

| 1 | Isopentyloxy | 2 | 4 |

| 2 | 3,3-Dimethylbutyloxy | 2 | 4 |

| 3 | Cyclopentylmethyloxy | 8 | >32 |

| 4 | Cyclohexylmethyloxy | 1 | 4 |

| 5 | 2-Ethylbutyloxy | 4 | 8 |

Data sourced from a study on 3-alkoxy-2,6-difluorobenzamide derivatives, which are structurally analogous to the 4-benzyloxy compound of interest. nih.govmdpi.com

These findings highlight that subtle changes in the size and shape of the hydrophobic substituent can significantly impact antibacterial potency. For instance, compound 4 , with a cyclohexylmethyloxy group, showed the highest potency against the sensitive S. aureus strain. mdpi.com The introduction of hydrophilic groups has also been investigated as a strategy to improve pharmacokinetic properties, though this can be a delicate balance, as excessive hydrophilicity may reduce cell permeability and target engagement. tmc.edu

Conformational Analysis and its Correlation with Biological Efficacy

As introduced in section 3.1.1, the conformation of 2,6-difluorobenzamide derivatives is intrinsically linked to their biological activity. The fluorine atoms force the amide group out of the plane of the phenyl ring, resulting in a twisted conformation. nih.govmdpi.com The dihedral angle between the carboxamide and the aromatic ring in the lowest energy conformation of 2,6-difluoro-3-methoxybenzamide (B3025189) is approximately -27°. nih.gov This is significant because the conformation of these inhibitors when bound to FtsZ is also non-planar, with a reported dihedral angle of around -58°. nih.gov

The pre-existing non-planar conformation of the fluorinated derivatives means that less energy is required to adopt the bioactive conformation upon binding to the target, compared to their non-fluorinated counterparts. nih.gov The energy gap to achieve the bound conformation is significantly lower for the 2,6-difluorobenzamide scaffold, which helps to explain its superior potency. nih.gov This conformational pre-organization is a key principle in the design of potent FtsZ inhibitors based on this scaffold.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features required for biological activity. nih.govnih.gov For the 2,6-difluorobenzamide class of FtsZ inhibitors, a general pharmacophore model can be proposed based on known active compounds and their binding mode.

A plausible pharmacophore model for 4-(benzyloxy)-2,6-difluorobenzamide derivatives would include:

A hydrogen bond donor and acceptor feature: corresponding to the amide group, which forms crucial hydrogen bonds with the backbone of residues like Val207, Leu209, and Asn263 in the FtsZ binding pocket. mdpi.com

A hydrophobic aromatic feature: representing the 2,6-difluorophenyl ring, which engages in hydrophobic interactions with the protein.

Two halogen features: representing the fluorine atoms, which contribute to the conformational rigidity and can act as weak hydrogen bond acceptors.

A hydrophobic feature: representing the benzyloxy group, which occupies a hydrophobic sub-pocket.

This model can be used for virtual screening of chemical databases to identify novel compounds with the potential to inhibit FtsZ. Ligand-based drug design principles, such as isosteric replacements and bioisosteric modifications of the benzyloxy group or the core scaffold, can be applied to fine-tune the activity and properties of lead compounds.

Strategies for Enhancing On-Target Activity and Selectivity against Bacterial Pathogens

Several strategies are being pursued to enhance the on-target activity and selectivity of 2,6-difluorobenzamide derivatives. One approach is to optimize the substituents on the peripheral moieties to maximize interactions with the target protein and improve physicochemical properties. For example, modifying the benzyloxy group to better fit the hydrophobic pocket of FtsZ could lead to increased potency.

Another strategy involves improving the cell penetration of these compounds, particularly in Gram-negative bacteria, which possess an outer membrane that acts as a permeability barrier. researchgate.net Some derivatives have shown activity against Gram-negative species when efflux pumps are inhibited, suggesting that these compounds are substrates for such pumps. nih.gov Therefore, designing derivatives that are less susceptible to efflux could broaden their spectrum of activity.

Finally, achieving selectivity for bacterial FtsZ over eukaryotic tubulin, its structural homolog, is crucial. The allosteric binding site targeted by 2,6-difluorobenzamides is not conserved in tubulin, which provides a basis for their selective antibacterial activity. nih.gov Fine-tuning the interactions within this allosteric pocket can further enhance this selectivity.

Comparative SAR Studies with Established FtsZ Inhibitors

The 2,6-difluorobenzamide moiety is a cornerstone for the allosteric inhibition of the filamentous temperature-sensitive Z (FtsZ) protein. mdpi.com Structure-activity relationship (SAR) studies reveal that the amide and the difluoro groups at the 2- and 6-positions are critical for activity. nih.gov These features facilitate key hydrophobic interactions within the allosteric site of FtsZ proteins. Specifically, the fluorine atoms of the benzamide nucleus form hydrophobic interactions with residues such as Val203 and Val297 in the staphylococcal FtsZ protein. mdpi.com

In comparison to its non-fluorinated counterpart, 3-methoxybenzamide (B147233) (3-MBA), 2,6-difluoro-3-methoxybenzamide (DFMBA) demonstrates significantly increased activity against S. aureus. This enhancement is attributed to the non-planar conformation adopted by the difluorobenzamide nucleus when bound to the FtsZ allosteric pocket, a conformation also observed with other potent inhibitors like PC190723. mdpi.comresearchgate.net

Comparison with PC190723 and its Derivatives:

PC190723 is one of the most extensively studied benzamide FtsZ inhibitors, known for its potent and selective anti-staphylococcal activity. nih.govmdpi.com It features a thiazolopyridine moiety connected via an ether linker to the 2,6-difluorobenzamide core. nih.gov This thiazolopyridine group occupies a hydrophobic cleft in the FtsZ protein. nih.gov While highly effective against Staphylococcus species, the bulky nature of this group limits its activity against FtsZ from other bacteria like E. coli, Streptococcus, and Enterococcus, which possess a smaller interdomain cleft. nih.govresearchgate.net

Newer generations of benzamide inhibitors, such as TXH9179, have been developed with modifications to the core structure of earlier compounds like PC190723 and TXA707. researchgate.netresearchwithrutgers.com TXH9179, for instance, shows a four-fold greater potency against a wide range of methicillin-sensitive and methicillin-resistant S. aureus (MSSA and MRSA) isolates compared to TXA707. researchgate.netresearchwithrutgers.com

| Compound | Key Structural Feature | Advantage over Predecessors |

| PC190723 | Thiazolopyridine moiety | Potent and selective against Staphylococcus species. nih.gov |

| TXH9179 | Modified benzamide core | 4-fold more potent than TXA707 against MSSA and MRSA; lower frequency of resistance. researchgate.netresearchwithrutgers.com |

| Benzodioxane-benzamides | 1,4-benzodioxane (B1196944) ring replacing the thiazolopyridine | Potential for broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.netmdpi.com |

Comparison with Benzodioxane-Benzamide Derivatives:

Another line of SAR investigation involves replacing the thiazolopyridine of PC190723 with other heterocyclic systems, such as a 1,4-benzodioxane ring, leading to the benzodioxane-benzamide class of FtsZ inhibitors. nih.govresearchgate.net These modifications aim to improve the spectrum of activity. For example, lengthening the linker between the benzodioxane and benzamide moieties from a methylenoxy to an ethylenoxy group has been shown to significantly increase antimicrobial activity. nih.gov

Compounds like FZ95 and FZ100, which feature a naphthodioxane or a tetrahydronaphthodioxane ring linked by an ethylenoxy bridge, exhibit high potency against both MRSA and B. subtilis. mdpi.comnih.gov These compounds have also demonstrated activity against efflux-pump-deficient E. coli strains, suggesting a broader spectrum of action compared to PC190723. mdpi.commdpi.com

| Compound Name | Linker | Heterocyclic Moiety | Target Organism(s) |

| PC190723 | Ether | Thiazolopyridine | Staphylococcus aureus nih.gov |

| FZ14 | Methylenoxy | 1,4-Benzodioxane | Staphylococcus aureus nih.gov |

| FZ88 | Ethylenoxy | 1,4-Benzodioxane | Gram-positive bacteria nih.gov |

| FZ95 | Ethylenoxy | Naphthodioxane | MRSA, B. subtilis, E. coli (efflux-deficient) mdpi.comnih.gov |

| FZ100 | Ethylenoxy | Tetrahydronaphthodioxane | MRSA, B. subtilis, E. coli (efflux-deficient) mdpi.comnih.gov |

These comparative studies underscore the importance of the 2,6-difluorobenzamide scaffold as a pharmacophore for FtsZ inhibition. Modifications to the appended heterocyclic systems and the linker connecting them to the benzamide core are crucial for modulating the potency and antibacterial spectrum of these inhibitors. While PC190723 remains a benchmark for anti-staphylococcal activity, newer derivatives like the benzodioxane-benzamides hold promise for developing broad-spectrum antibacterial agents. mdpi.com

Mechanistic Elucidation of Biological Activity in in Vitro Systems

Inhibition of FtsZ Polymerization Dynamics

The primary mechanism of action of 4-(benzyloxy)-2,6-difluorobenzamide and its derivatives involves the modulation of FtsZ polymerization dynamics. FtsZ, a homolog of eukaryotic tubulin, is a crucial protein in bacterial cell division, forming a contractile ring (Z-ring) at the division site. nih.govmdpi.com Research has shown that certain 2,6-difluorobenzamide (B103285) derivatives, including those with a benzyloxy-like substituent, directly interact with FtsZ. mdpi.comnih.gov These compounds have been found to enhance the rate of FtsZ polymerization and stabilize the resulting polymers. nih.gov This contrasts with inhibitors that prevent polymerization altogether. The stabilization of FtsZ filaments disrupts the normal, dynamic process of Z-ring formation and constriction, ultimately leading to a halt in cell division. nih.gov

Perturbation of Z-Ring Formation and Intracellular Localization

By altering FtsZ polymerization dynamics, 4-(benzyloxy)-2,6-difluorobenzamide and related compounds effectively perturb the formation and proper localization of the Z-ring within the bacterial cell. The Z-ring's precise assembly at the mid-cell is a prerequisite for the recruitment of other proteins necessary for cytokinesis. nih.gov The abnormal stabilization of FtsZ polymers caused by these inhibitors leads to the mislocalization and aberrant assembly of FtsZ structures. Instead of a single, functional Z-ring, the cell may exhibit multiple, non-functional FtsZ assemblies or diffuse, filamentous structures throughout the cytoplasm. This disruption of the divisome, the protein complex responsible for cell division, is a direct consequence of the compound's interaction with FtsZ. nih.gov

Modulation of FtsZ GTPase Activity

FtsZ's function is intrinsically linked to its ability to bind and hydrolyze guanosine (B1672433) triphosphate (GTP). nih.gov This GTPase activity is essential for the dynamic turnover of FtsZ polymers, a process critical for the constriction of the Z-ring. Studies on 2,6-difluorobenzamide derivatives have revealed that these compounds can modulate the GTPase activity of FtsZ. nih.gov Specifically, some derivatives have been shown to cause a dose-dependent increase in the GTPase rate. nih.gov This accelerated GTP hydrolysis, coupled with the stabilization of the polymer, suggests a complex allosteric mechanism. The binding of the inhibitor appears to lock the FtsZ polymer in a state that is active for GTP hydrolysis but unable to undergo the necessary conformational changes for disassembly, thus disrupting the normal cell division cycle. nih.gov

Cellular Responses to FtsZ Inhibition

The inhibition of FtsZ function by compounds like 4-(benzyloxy)-2,6-difluorobenzamide elicits distinct and observable cellular responses, primarily related to the failure of cell division.

A hallmark of FtsZ inhibition is the induction of filamentation in rod-shaped bacteria. As the bacteria continue to grow in length but are unable to divide, they form long, filamentous cells. This morphological change is a direct visual confirmation of the disruption of the cell division process. In some cases, particularly in coccoid bacteria like Staphylococcus aureus, inhibition of FtsZ can lead to cell ballooning or an increase in cell size, as the cell volume increases without successful cytokinesis.

Selectivity Profile Against Diverse Bacterial FtsZ Homologues

An important aspect of any potential antimicrobial agent is its spectrum of activity. Research on 2,6-difluorobenzamide derivatives has shown that their efficacy can vary against FtsZ homologues from different bacterial species. While many of these compounds exhibit potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, their effectiveness against Gram-negative bacteria is often limited. nih.gov This selectivity can be attributed to differences in the FtsZ protein itself or, more commonly, to the presence of the outer membrane and efflux pumps in Gram-negative bacteria that prevent the compound from reaching its target. nih.govnih.gov

| Bacterial Species | Type | FtsZ Homologue Susceptibility |

| Staphylococcus aureus | Gram-positive | High |

| Bacillus subtilis | Gram-positive | High |

| Enterococcus faecium (VRE) | Gram-positive | Modest (for some derivatives) nih.gov |

| Escherichia coli | Gram-negative | Low (increased in efflux pump deficient strains) nih.gov |

| Klebsiella pneumoniae | Gram-negative | Generally low nih.gov |

| Acinetobacter baumannii | Gram-negative | Generally low nih.gov |

Computational and Theoretical Approaches in Compound Design and Analysis

Molecular Docking Simulations of Ligand-FtsZ Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. For 4-(Benzyloxy)-2,6-difluorobenzamide, docking simulations provide insights into its binding mechanism within the allosteric site of FtsZ, located in a cleft between the N-terminal and C-terminal domains.

Molecular docking simulations of 2,6-difluorobenzamide (B103285) derivatives consistently predict their binding within a specific allosteric pocket on the FtsZ protein. This site is distinct from the GTP-binding site, making these compounds non-competitive inhibitors. For 4-(Benzyloxy)-2,6-difluorobenzamide, the predicted binding pose places the 2,6-difluorobenzamide core deep within the binding cleft. The benzyloxy group is typically oriented towards the solvent-exposed region of the pocket, where it can engage in additional interactions.

A crucial aspect of the binding of 2,6-difluorobenzamide derivatives is their non-planar conformation. nih.govresearchgate.net The presence of the two fluorine atoms flanking the benzamide (B126) group induces a significant dihedral angle between the aromatic ring and the amide group. nih.govresearchgate.net This pre-disposed, non-planar conformation is crucial for fitting into the three-dimensional space of the allosteric binding site. nih.gov Docking studies of similar molecules, such as 2,6-difluoro-3-methoxybenzamide (B3025189) (DFMBA), have shown that this non-planar conformation is essential for optimal binding. nih.govbiorxiv.org

The stability of the 4-(Benzyloxy)-2,6-difluorobenzamide-FtsZ complex is maintained by a network of specific molecular interactions. These interactions, identified through molecular docking and confirmed by structural studies of related compounds, are critical for the inhibitory activity.

Hydrogen Bonding: The primary anchor for the 2,6-difluorobenzamide scaffold is a set of hydrogen bonds formed by the amide group. The amide protons act as hydrogen bond donors to the backbone carbonyl oxygen of Val207 and the side chain of Asn263. researchgate.netresearchgate.net The carbonyl oxygen of the amide group, in turn, acts as a hydrogen bond acceptor from the backbone amide of Leu209. researchgate.netresearchgate.net

Hydrophobic Interactions: The difluorinated phenyl ring participates in significant hydrophobic interactions with surrounding residues. The 2-fluoro substituent often interacts with Val203 and Val297, while the 6-fluoro group can interact with Asn263. researchgate.net The benzyloxy moiety of 4-(Benzyloxy)-2,6-difluorobenzamide is predicted to form additional hydrophobic interactions with residues lining the outer part of the binding pocket, potentially contributing to higher affinity compared to smaller analogs.

| Interaction Type | Ligand Moiety | Key FtsZ Residues |

|---|---|---|

| Hydrogen Bonding (Donor) | Amide (-NH2) | Val207, Asn263 |

| Hydrogen Bonding (Acceptor) | Amide (C=O) | Leu209 |

| Hydrophobic Interactions | 2,6-Difluorophenyl Ring | Val203, Val297, Asn263 |

| Hydrophobic Interactions | Benzyloxy Group | Residues at the pocket entrance |

Quantum Mechanics and Molecular Dynamics Simulations

While molecular docking provides a static picture of the ligand-protein interaction, quantum mechanics (QM) and molecular dynamics (MD) simulations offer a dynamic view, providing deeper insights into the binding process and the stability of the complex.

MD simulations also reveal the conformational flexibility of both the ligand and the protein upon binding. The 2,6-difluorobenzamide core of the inhibitor is relatively rigid due to its inherent conformational preference, which is advantageous for binding. nih.gov However, the benzyloxy group of 4-(Benzyloxy)-2,6-difluorobenzamide would exhibit greater flexibility, allowing it to adopt various conformations to optimize its interactions with the protein surface.

The FtsZ binding pocket itself shows a degree of flexibility. The T7 loop (residues 203-209), which is crucial for binding, can undergo conformational changes to accommodate the ligand. MD simulations have shown that in the absence of an inhibitor, this loop is highly flexible, but upon ligand binding, it becomes more ordered, contributing to the stability of the complex.

In Silico Screening and Virtual Library Design

The structural and mechanistic insights gained from computational studies of 2,6-difluorobenzamide derivatives have been pivotal in the design of new FtsZ inhibitors through in silico screening and virtual library design.

Structure-based virtual screening is a powerful tool for identifying novel FtsZ inhibitors. By using the known binding mode of the 2,6-difluorobenzamide scaffold as a template, large chemical databases can be screened for molecules with similar structural features and predicted binding affinities. This approach has led to the discovery of new classes of FtsZ inhibitors.

Furthermore, the understanding of the key pharmacophoric features of the 2,6-difluorobenzamide inhibitors—namely the hydrogen bond donor and acceptor groups of the amide and the hydrophobic aromatic ring—allows for the rational design of virtual libraries. By systematically modifying the substituents on the benzamide core, such as the benzyloxy group in 4-(Benzyloxy)-2,6-difluorobenzamide, and evaluating their predicted binding through docking and other computational methods, new compounds with potentially improved potency and pharmacological properties can be designed. This iterative process of computational design, synthesis, and biological evaluation is a cornerstone of modern drug discovery.

Cheminformatics and Predictive Modeling for Lead Optimization

In the contemporary drug discovery landscape, computational and theoretical methods are indispensable for accelerating the identification and refinement of promising lead compounds. For the chemical entity 4-(Benzyloxy)-2,6-difluorobenzamide and its analogs, cheminformatics and predictive modeling play a pivotal role in understanding their structure-activity relationships (SAR) and in guiding the design of molecules with enhanced potency and optimized pharmacokinetic profiles. These computational approaches allow for the rational design of derivatives, minimizing the need for exhaustive and often costly trial-and-error synthesis.

The 2,6-difluorobenzamide scaffold is a well-established pharmacophore, particularly recognized for its inhibitory activity against the bacterial cell division protein FtsZ. nih.govresearchgate.net Computational studies have been instrumental in elucidating the structural basis for the efficacy of this class of compounds. At the forefront of these investigations are techniques such as conformational analysis and molecular docking, which provide critical insights into the ligand-protein interactions at an atomic level.

Conformational analysis of 2,6-difluorobenzamide derivatives has revealed that the presence of the two fluorine atoms flanking the amide group induces a non-planar conformation. nih.gov Specifically, a notable dihedral angle is observed between the carboxamide group and the aromatic ring. nih.gov This pre-disposition to a non-planar state is energetically favorable for binding to the allosteric site of FtsZ, as it mimics the conformation observed in co-crystallized structures of similar inhibitors. nih.govresearchgate.net For the specific compound, 4-(Benzyloxy)-2,6-difluorobenzamide, the bulky and flexible benzyloxy group at the 4-position introduces additional conformational variables that can be systematically explored using computational methods to identify low-energy and bioactive conformations.

Molecular docking simulations are employed to predict the binding mode of 4-(Benzyloxy)-2,6-difluorobenzamide within the target protein's binding pocket. These simulations for the broader 2,6-difluorobenzamide class have highlighted the significance of hydrophobic interactions between the difluoroaromatic ring and key amino acid residues. nih.govresearchgate.net The fluorine atoms themselves can participate in favorable interactions, acting as conformational control elements. nih.gov Furthermore, the carboxamide moiety is crucial for forming hydrogen bonds with the protein backbone, anchoring the inhibitor in the active site. nih.govresearchgate.net The introduction of the 4-benzyloxy substituent would be expected to explore a hydrophobic sub-pocket, and predictive modeling can assess the favorability of this interaction and guide modifications to the benzyl (B1604629) group to maximize binding affinity.

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) studies, can be developed for a series of 4-substituted-2,6-difluorobenzamide analogs. By correlating variations in physicochemical properties (e.g., hydrophobicity, electronic effects, and steric parameters) of the substituents with their biological activity, a mathematical model can be generated. This model can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and biological evaluation. For 4-(Benzyloxy)-2,6-difluorobenzamide, such models would help in understanding the optimal size and electronic nature of the substituent at the 4-position.

The following interactive data table illustrates the type of data generated from computational analyses for a series of hypothetical 4-substituted-2,6-difluorobenzamide analogs aimed at lead optimization. The data points are representative of what would be assessed to guide the design of more potent inhibitors.

| Compound ID | 4-Substituent | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues (Predicted) | Predicted Lipophilicity (logP) |

| 1 | -H | -7.2 | Val203, Asn263, Val297 | 2.1 |

| 2 | -OCH3 | -7.8 | Val203, Asn263, Val297, Thr309 | 2.3 |

| 3 | -O(CH2)2Ph | -8.5 | Val203, Asn263, Val297, Leu272, Met319 | 4.5 |

| 4 | -OCH2Ph (Benzyloxy) | -9.1 | Val203, Asn263, Val297, Leu272, Met319, Phe320 | 4.2 |

| 5 | -OPh | -8.8 | Val203, Asn263, Val297, Leu272, Met319 | 4.0 |

The data in the table suggests that larger, hydrophobic substituents at the 4-position, such as the benzyloxy group, can lead to a more favorable predicted binding affinity. This is attributed to the engagement of additional hydrophobic residues within the binding pocket. The predictive models also provide valuable information on physicochemical properties like lipophilicity (logP), which is a critical parameter for assessing drug-likeness and potential pharmacokinetic behavior. Through these iterative cycles of computational modeling, synthesis, and biological testing, the lead optimization process for compounds like 4-(Benzyloxy)-2,6-difluorobenzamide can be significantly streamlined, leading to the development of more effective therapeutic agents.

Target Engagement Research and Validation

Cellular Thermal Shift Assay (CETSA) for In Situ Target Engagement Validation

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify drug-target engagement in a cellular context. nih.gov This method relies on the principle that a protein's thermal stability increases upon ligand binding. nih.govmdpi.com In a typical CETSA experiment, cells are treated with the compound of interest, in this case, 4-(benzyloxy)-2,6-difluorobenzamide, and then subjected to a heat gradient. The subsequent analysis of the soluble protein fraction at different temperatures can reveal a shift in the melting curve of the target protein, FtsZ, in the presence of the binding ligand. nih.gov

While direct CETSA data for 4-(benzyloxy)-2,6-difluorobenzamide is not extensively available in public literature, the methodology is broadly applicable to assess the engagement of small molecules with their protein targets. nih.govmdpi.com The assay can be performed on intact cells, providing a physiologically relevant environment for confirming the interaction. nih.gov High-throughput versions of CETSA have also been developed, which could facilitate the screening and characterization of numerous FtsZ inhibitors. nih.gov

Table 1: Cellular Thermal Shift Assay (CETSA) Overview

| Parameter | Description |

| Principle | Ligand binding increases the thermal stability of the target protein. |

| Methodology | Cells are treated with the compound, heated, and the soluble protein fraction is analyzed to determine the melting temperature of the target protein. nih.gov |

| Readout | A shift in the melting temperature (Tm) of the target protein in the presence of the ligand compared to a control. |

| Advantages | Confirms target engagement in a cellular environment without the need for compound modification. mdpi.com |

| Applicability to 4-(Benzyloxy)-2,6-difluorobenzamide | Theoretically applicable to confirm FtsZ engagement in bacterial cells. |

Enzyme Fragment Complementation (EFC) for Monitoring Compound-Target Binding in Live Cells

Enzyme Fragment Complementation (EFC) is another valuable assay for monitoring protein-protein interactions and can be adapted to study compound-target binding in living cells. discoverx.comnih.gov This technique involves splitting a reporter enzyme into two inactive fragments. One fragment is fused to the target protein (FtsZ), and the other can be part of a competitive binding setup. If the compound binds to FtsZ, it could disrupt a pre-existing interaction or induce a conformational change that affects the complementation of the enzyme fragments, leading to a measurable change in the reporter signal. nih.gov

The EFC technology is known for its robust and homogeneous format, making it suitable for high-throughput screening. discoverx.com While specific applications of EFC for 4-(benzyloxy)-2,6-difluorobenzamide are not detailed in the literature, its flexibility makes it a plausible method for developing a live-cell assay to monitor FtsZ engagement. discoverx.comnih.gov

Table 2: Enzyme Fragment Complementation (EFC) Assay Overview

| Parameter | Description |

| Principle | The complementation of two inactive enzyme fragments, fused to interacting partners, restores enzyme activity. This can be used in a competitive format to detect compound binding. nih.gov |

| Methodology | Genetically fuse fragments of a reporter enzyme to the target protein and a binding partner. Measure the change in reporter activity upon addition of the test compound. |

| Readout | Change in a luminescent or fluorescent signal. |

| Advantages | Homogeneous, live-cell assay suitable for high-throughput screening. discoverx.com |

| Applicability to 4-(Benzyloxy)-2,6-difluorobenzamide | Potentially adaptable for monitoring FtsZ engagement in live bacterial cells. |

Fluorescence Microscopy for Direct Observation of FtsZ Localization and Z-Ring Integrity

Fluorescence microscopy is a direct and visually compelling method to assess the impact of FtsZ inhibitors on bacterial cell division. In bacteria, FtsZ polymerizes into a dynamic ring-like structure, the Z-ring, at the future division site. nih.gov The integrity of this Z-ring is essential for cytokinesis.

Studies on related 2,6-difluorobenzamide (B103285) compounds have effectively used fluorescence microscopy to visualize the disruption of the Z-ring. nih.govresearchgate.net This is often achieved by using fluorescently labeled FtsZ or by immunofluorescence staining. In the presence of an effective FtsZ inhibitor, the Z-ring fails to form correctly, leading to cell filamentation, a hallmark of inhibited cell division. nih.gov Researchers have observed that benzamide (B126) derivatives can cause FtsZ to form non-functional foci that are distributed throughout the cell instead of localizing at the mid-cell. nih.gov Similar experiments with 4-(benzyloxy)-2,6-difluorobenzamide would provide direct visual evidence of its on-target activity.

Table 3: Fluorescence Microscopy for FtsZ Inhibition

| Parameter | Description |

| Principle | Direct visualization of the subcellular localization of FtsZ and the integrity of the Z-ring. |

| Methodology | Use of fluorescently tagged FtsZ (e.g., FtsZ-GFP) or immunofluorescence to visualize FtsZ in bacterial cells treated with the compound. |

| Readout | Disruption of the normal mid-cell Z-ring, formation of aberrant FtsZ structures, and cell filamentation. nih.gov |

| Advantages | Provides direct visual confirmation of the compound's effect on the cellular target. |

| Applicability to 4-(Benzyloxy)-2,6-difluorobenzamide | Highly applicable to demonstrate the disruption of FtsZ function in bacterial cells. |

Biochemical Assays for Direct Ligand-FtsZ Binding and Activity Modulation

A variety of biochemical assays can be employed to directly measure the binding of 4-(benzyloxy)-2,6-difluorobenzamide to purified FtsZ and to assess the functional consequences of this binding. These assays are fundamental for determining the compound's mechanism of action at a molecular level.

One commonly used technique is the fluorescence polarization (FP) or fluorescence anisotropy assay . mdpi.com This assay can be set up in a competitive format where a fluorescently labeled ligand with known affinity for FtsZ is displaced by the test compound. The change in polarization of the fluorescent probe's light is measured, from which the binding affinity (Kd) of the test compound can be calculated. mdpi.com

Another important biochemical assay is the GTPase activity assay . FtsZ is a GTPase, and its polymerization is dependent on GTP hydrolysis. nih.govnih.gov Inhibitors can either enhance or inhibit this activity. By measuring the rate of GTP hydrolysis in the presence of 4-(benzyloxy)-2,6-difluorobenzamide, one can gain insights into its modulatory effect on FtsZ function. nih.gov

Furthermore, light scattering and sedimentation assays can be used to directly monitor the polymerization of FtsZ into protofilaments. nih.govresearchgate.net These assays can determine whether the compound inhibits or promotes FtsZ polymerization, providing crucial information about its mechanism of action. nih.gov

Table 4: Key Biochemical Assays for FtsZ Inhibitors

| Assay | Principle | Readout |

| Fluorescence Polarization | Competitive displacement of a fluorescently labeled probe from FtsZ by the test compound. mdpi.com | Change in fluorescence polarization, allowing for the determination of binding affinity (Kd). mdpi.com |

| GTPase Activity Assay | Measures the rate of GTP hydrolysis by FtsZ in the presence of the inhibitor. nih.gov | Change in the rate of phosphate (B84403) release, indicating modulation of FtsZ's enzymatic activity. nih.gov |

| Light Scattering/Sedimentation | Monitors the polymerization of FtsZ into filaments by measuring changes in light scattering or by separating polymers from monomers via centrifugation. nih.govresearchgate.net | Increased or decreased polymerization, revealing the compound's effect on FtsZ assembly. nih.gov |

Development of Robust Assays for Monitoring Target Engagement in Complex Biological Matrices

A significant challenge in drug development is to ensure that a compound reaches and engages its target in a complex biological environment, such as in crude cell lysates, or eventually, in vivo. The development of robust assays to monitor target engagement in these matrices is therefore essential.

For FtsZ inhibitors like 4-(benzyloxy)-2,6-difluorobenzamide, this could involve adapting the aforementioned biochemical assays to be performed in the presence of cellular components. For instance, FtsZ polymerization and GTPase assays can be conducted in the presence of cell lysates to assess how other cellular factors might influence the compound's activity. nih.gov However, the complexity of these matrices can interfere with assay readouts, necessitating careful optimization and validation. nih.gov

The development of specific antibody-based detection methods or the use of tagged FtsZ in more complex systems can help to specifically monitor the target protein. Furthermore, advanced techniques like mass spectrometry-based proteomics can be used to identify the targets of compounds in a more unbiased manner within a complex proteome.

The robustness of any assay is determined by its reproducibility, sensitivity, and specificity. For FtsZ polymerization assays, factors such as buffer conditions, protein concentration, and the presence of regulatory proteins can significantly impact the results, highlighting the need for standardized protocols. nih.govresearchgate.net

Table 5: Considerations for Assay Development in Complex Matrices

| Factor | Importance |

| Specificity | Ensuring the assay signal is a direct result of the compound's interaction with FtsZ and not due to off-target effects or matrix interference. |

| Sensitivity | The ability to detect the compound's effect at physiologically relevant concentrations. |

| Reproducibility | Consistent results across multiple experiments and under slightly varied conditions. |

| Matrix Effects | The influence of other cellular components on the assay's performance and the compound's activity. |

| Throughput | The ability to test a large number of compounds or conditions in a reasonable timeframe. |

Future Directions and Advanced Research Strategies

Rational Design of Next-Generation FtsZ Inhibitors with Enhanced Potency

The 2,6-difluorobenzamide (B103285) motif is a well-established pharmacophore for the allosteric inhibition of the FtsZ protein, a crucial component of the bacterial cell division machinery. researchgate.net The fluorine atoms are understood to play a role in conformational stabilization, pre-organizing the molecule into an active conformation for binding to FtsZ. researchgate.net

Future research could rationally build upon the 4-(Benzyloxy)-2,6-difluorobenzamide structure. The benzyloxy group at the 4-position offers a versatile point for chemical modification. Structure-activity relationship (SAR) studies would be essential, systematically altering the benzyl (B1604629) moiety to explore the impact on antibacterial potency. For instance, substitutions on the phenyl ring of the benzyloxy group could be explored to enhance interactions with the FtsZ binding pocket. The goal would be to develop next-generation analogs with superior potency against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Co-Crystallization Studies of Ligand-FtsZ Complexes for Structural Insights

A pivotal step in validating and optimizing FtsZ inhibitors is the elucidation of their precise binding mode. Co-crystallization of 4-(Benzyloxy)-2,6-difluorobenzamide with FtsZ protein from target bacteria, such as S. aureus, would provide invaluable structural insights at an atomic level.

X-ray crystallography of the ligand-protein complex would reveal the specific amino acid residues involved in the interaction with both the 2,6-difluorobenzamide core and the 4-benzyloxy substituent. This detailed structural information is critical for understanding the molecular basis of its inhibitory activity and for guiding further rational design efforts. Such studies would confirm that the compound binds to the known allosteric site, similar to other potent benzamide (B126) inhibitors. mdpi.com

Integration of Artificial Intelligence and Machine Learning in De Novo Compound Design

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery. These computational tools can be powerfully applied to the de novo design of novel FtsZ inhibitors based on the 4-(Benzyloxy)-2,6-difluorobenzamide scaffold.

By training AI/ML models on existing SAR data from the broader class of 2,6-difluorobenzamide FtsZ inhibitors, it would be possible to predict novel molecular structures with enhanced inhibitory activity and improved pharmacokinetic properties. nih.gov These models could explore a vast chemical space, generating innovative ideas for modifying the benzyloxy group or for identifying entirely new substituents for the benzamide ring that could lead to compounds with superior antibacterial profiles.

Exploration of Synergistic Effects with Existing Antimicrobial Agents

A promising strategy to combat antimicrobial resistance is the use of combination therapies. Research into the potential synergistic effects of 4-(Benzyloxy)-2,6-difluorobenzamide with established antimicrobial agents could reveal new treatment paradigms.

By inhibiting FtsZ, this compound disrupts bacterial cell division, which could render the bacteria more susceptible to antibiotics that act on other cellular pathways, such as cell wall synthesis (e.g., β-lactams). Studies have shown that some FtsZ inhibitors can restore the susceptibility of MRSA to methicillin. nih.gov In vitro checkerboard assays could be employed to systematically test combinations of 4-(Benzyloxy)-2,6-difluorobenzamide with a panel of existing antibiotics against various resistant strains.

Development of Chemical Probes for Elucidating FtsZ Biology

The structure of 4-(Benzyloxy)-2,6-difluorobenzamide lends itself to the development of chemical probes to further investigate the biology of FtsZ. By attaching reporter tags, such as fluorescent dyes or biotin, to the benzyloxy moiety, researchers could create valuable tools for studying FtsZ localization and dynamics within the bacterial cell.

These chemical probes would enable a variety of experiments, including fluorescence microscopy to visualize the Z-ring formation and pull-down assays to identify FtsZ-interacting proteins. Such tools would not only confirm target engagement in whole cells but also contribute to a deeper understanding of the complex process of bacterial cell division.

Q & A

Basic: What are the typical synthetic routes for 4-(benzyloxy)-2,6-difluorobenzamide?

Methodological Answer:

The synthesis begins with the preparation of the 2,6-difluorobenzamide core via reaction of 2,6-difluoroaniline with benzoyl chloride under controlled conditions (e.g., in dichloromethane with a base like triethylamine). Subsequent functionalization involves introducing the benzyloxy group at the para position of the benzamide ring. Key steps include:

- Coupling reaction : Use of nucleophilic reagents (e.g., sodium methoxide) to attach the benzyloxy-phenyl moiety.

- Purification : Column chromatography or recrystallization to isolate the final product.

Critical parameters include temperature control (typically 0–60°C) and solvent selection (polar aprotic solvents like DMF enhance reactivity) .

Advanced: How can researchers optimize reaction yields for 4-(benzyloxy)-2,6-difluorobenzamide amid competing side reactions?

Methodological Answer:

Yield optimization requires addressing side reactions such as:

- Fluorine displacement : Minimized by using mild nucleophiles (e.g., sodium methoxide instead of stronger bases).

- Over-oxidation : Controlled use of oxidizing agents (e.g., limited equivalents of KMnO₄).

Strategies include: - Catalytic additives : Pd/C or CuI to enhance coupling efficiency.

- Solvent screening : Polar solvents (DMF, DMSO) improve solubility of intermediates.

- Real-time monitoring : TLC or HPLC to track reaction progress and terminate before side products dominate .

Basic: What is the proposed mechanism of action for 2,6-difluorobenzamide derivatives in antimicrobial studies?

Methodological Answer:

2,6-Difluorobenzamide derivatives (e.g., compound MST-1) inhibit bacterial cell division by targeting FtsZ, a tubulin-like protein. The mechanism involves:

- Binding to the FtsZ interdomain cleft : Hydrophobic interactions between the difluorobenzamide core and a conserved pocket.

- Disruption of FtsZ polymerization : Prevents GTP-dependent assembly, halting septum formation in Staphylococcus aureus .

Advanced: How can structure-activity relationship (SAR) studies improve the potency of 4-(benzyloxy)-2,6-difluorobenzamide analogs?

Methodological Answer:

SAR optimization focuses on modifying substituents to enhance target affinity and pharmacokinetics:

- Side-chain variations : Introducing branched alkyl or halogenated benzyl groups (e.g., 3-trifluoromethylbenzyl) increases hydrophobic interactions with FtsZ.

- Electron-withdrawing groups : Fluorine or nitro groups at the benzamide ring improve metabolic stability.

- In vitro assays : Minimum inhibitory concentration (MIC) testing against Gram-positive pathogens (e.g., MRSA) and FtsZ polymerization inhibition assays validate improvements .

Basic: What safety precautions are critical when handling 4-(benzyloxy)-2,6-difluorobenzamide?

Methodological Answer:

Key precautions include:

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Storage : In airtight containers under inert gas (N₂/Ar) to prevent degradation.

Mutagenicity risk (observed in related anomeric amides) necessitates Ames testing for derivatives .

Advanced: How can researchers assess and mitigate mutagenicity risks in novel 2,6-difluorobenzamide derivatives?

Methodological Answer:

- Ames II Testing : Evaluate mutagenic potential using Salmonella typhimurium strains (TA98, TA100) with metabolic activation (S9 fraction).

- Structural modifications : Replace mutagenic motifs (e.g., nitro groups) with bioisosteres like trifluoromethyl.

- In silico screening : Tools like DEREK or Toxtree predict toxicity based on structural alerts .

Basic: What analytical techniques are used to characterize 4-(benzyloxy)-2,6-difluorobenzamide?

Methodological Answer:

- NMR spectroscopy : ¹⁹F NMR confirms fluorine positions; ¹H NMR identifies benzyloxy protons (δ 4.9–5.2 ppm).

- Mass spectrometry : High-resolution ESI-MS verifies molecular ion ([M+H]⁺ at m/z 383.1).

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns .

Advanced: How can researchers resolve spectral overlaps in NMR characterization of complex difluorobenzamide derivatives?

Methodological Answer:

- 2D NMR techniques : HSQC and HMBC correlate ¹H-¹³C/¹H-¹⁵N signals to assign overlapping peaks.

- Variable-temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., rotamers).

- Isotopic labeling : ¹³C/¹⁵N-enriched samples simplify assignments in crowded regions .

Basic: What role does 4-(benzyloxy)-2,6-difluorobenzamide play in agrochemical research?

Methodological Answer:

It serves as a key intermediate in benzoylurea insecticides (e.g., fluazuron, flufenoxuron), which inhibit chitin synthesis in pests. The 2,6-difluorobenzamide moiety enhances binding to insect-specific enzymes like chitin synthase .

Advanced: How can computational modeling guide the design of 4-(benzyloxy)-2,6-difluorobenzamide-based pesticides?

Methodological Answer:

- Docking studies : Predict interactions with chitin synthase using AutoDock or Schrödinger.

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with insecticidal activity.

- MD simulations : Assess binding stability over time (e.g., 100-ns trajectories in GROMACS) .

Basic: How do researchers address contradictory data on the biological activity of difluorobenzamide derivatives?

Methodological Answer:

- Dose-response validation : Repeat assays across multiple replicates to confirm IC₅₀/MIC values.

- Target specificity profiling : Use knockout bacterial strains to confirm on-target effects.

- Meta-analysis : Compare literature data while controlling for assay conditions (e.g., pH, serum content) .

Advanced: What strategies resolve discrepancies in reported enzyme inhibition data for difluorobenzamide analogs?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.